雌酮3-戊酸酯

描述

Estrone is a female sex hormone . It’s the weakest of the three types of estrogen and is typically higher after menopause . Like all estrogen, estrone supports female sexual development and function . Low or high estrone can cause symptoms such as irregular bleeding, fatigue, or mood swings .

Synthesis Analysis

Estradiol valerate, a synthetic estrogen, is chemically known as estra-1,3,5 (10)-triene-3,17-diol (17β)-17-pentanoate . It could be considered as one of the most common sources for free estradiol in hormone replacement therapy . The synthesis of estrone has been performed by K. Peter C. Vollhardt . The synthesis allows the stereoselective construction of the B and C steroidal rings in a single step through a thermally induced 4π electrocyclic ring opening of a benzocyclobutene .

Molecular Structure Analysis

The molecular formula of estrone is C18H22O2 . The molecular structure of estrone includes a 3-hydroxyl group and a 17-ketone .

Chemical Reactions Analysis

Estradiol valerate and Norethisterone acetate are co-formulated as a hormone replacement therapy . Naturally occurring steroidal hormones like estradiol, estrone, and estriol are also considered as impurities in drug substance . Chromatographic separation of these five steroidal hormones was developed by HPLC and TLC .

科学研究应用

色谱分离

雌酮3-戊酸酯,作为一种合成雌激素,用于在天然同系物存在下合成雌激素和孕激素的色谱分离 . 这种应用在唾液和药物样品的分析中特别有用 .

激素替代疗法

雌酮3-戊酸酯被认为是激素替代疗法中最常见的游离雌二醇来源之一 . 它通常与其他激素共同配制以达到此目的 .

在早期妊娠中的作用

雌激素,包括雌酮3-戊酸酯,在受孕前后时期和妊娠头三个月起着至关重要的作用 . 它们参与子宫内膜容受性、胎盘形成和免疫耐受性子宫微环境的形成 .

对妊娠结局的影响

雌激素水平的改变,包括雌酮3-戊酸酯,与妊娠失败和并发症风险增加相关 . 了解雌激素在早期妊娠中的作用可以帮助改善妊娠结局 .

抗增殖活性

安全和危害

Estrone is suspected of causing cancer . It may damage fertility or the unborn child and may cause harm to breast-fed children . Special instructions should be obtained before use . It is advised not to breathe dust, avoid contact during pregnancy/while nursing, and wash skin thoroughly after handling .

未来方向

作用机制

Target of Action

Estrone 3-Valerate, like other estrogens, primarily targets estrogen receptors (ERs) located in various cells throughout the body . These receptors are particularly abundant in female reproductive organs, breasts, hypothalamus, and pituitary . The role of ERs is to mediate the physiological effects of estrogens, which include the regulation of the menstrual cycle, maintenance of pregnancy, and development of secondary sexual characteristics .

Mode of Action

Estrone 3-Valerate interacts with its targets by freely entering target cells and binding to the estrogen receptor . Once the estrogen receptor has bound its ligand, it can enter the nucleus of the target cell and regulate gene transcription, leading to the formation of messenger RNA . This process results in the production of specific proteins that express the effect of the estrogen upon the target cell .

Biochemical Pathways

The biochemical pathways affected by Estrone 3-Valerate are those involved in estrogen signaling. The binding of Estrone 3-Valerate to estrogen receptors triggers a cascade of biochemical reactions that can lead to various physiological effects. For instance, estrogens increase the hepatic synthesis of sex hormone-binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins, and suppress follicle-stimulating hormone (FSH) from the anterior pituitary .

Pharmacokinetics

Estrone 3-Valerate, like other estrogen esters, is cleaved by endogenous esterases during absorption, releasing the pharmacologically active estradiol . The pharmacokinetics of estradiol, including its bioavailability, metabolism, biological half-life, and other parameters, differ by route of administration . For instance, a single intramuscular injection of 4 mg estradiol valerate results in maximal circulating levels of estradiol of about 390 pg/mL within 3 days of administration, with levels declining to 100 pg/mL by 12 to 13 days .

Result of Action

The molecular and cellular effects of Estrone 3-Valerate’s action are primarily due to its conversion to estradiol, which has potent estrogenic activity. These effects include the alleviation of symptoms of menopause, treatment of some types of infertility, treatment of conditions leading to underdevelopment of female sexual characteristics, treatment of vaginal atrophy, and prevention of osteoporosis .

Action Environment

The action, efficacy, and stability of Estrone 3-Valerate can be influenced by various environmental factors. For instance, the compound’s mobility and abiotic transformation can be affected by soil transport . Furthermore, the compound’s action can be influenced by factors such as pH, temperature, and the presence of other substances in the environment .

生化分析

Biochemical Properties

Estrone 3-Valerate, like other estrogens, can interact with various enzymes, proteins, and other biomolecules. It is metabolized via hydroxylation by cytochrome P450 enzymes such as CYP1A1 and CYP3A4 and via conjugation by estrogen sulfotransferases (sulfation) and UDP-glucuronyltransferases (glucuronidation) . In addition, estradiol is dehydrogenated by 17β-Hydroxysteroid dehydrogenase into the much less potent estrogen estrone .

Cellular Effects

Estrone 3-Valerate, like other estrogens, has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown that estrone 3-Valerate can modulate the pituitary secretion of the gonadotropins, luteinizing hormone (LH) and follicle stimulating hormone (FSH), through a negative feedback mechanism .

Molecular Mechanism

Estrone 3-Valerate exerts its effects at the molecular level through various mechanisms. It binds to estrogen receptors, modulating the transcription of target genes . It also influences the activity of various enzymes involved in steroid metabolism .

Temporal Effects in Laboratory Settings

The effects of Estrone 3-Valerate can change over time in laboratory settings. For instance, a study showed that the migration capacity of Estrone 3-Valerate was far stronger than estrone in soil . The hydrolysis of Estrone 3-Valerate and abiotic transformation into estradiol and estriol was observed in the sterilized soil .

Metabolic Pathways

Estrone 3-Valerate is involved in various metabolic pathways. It is metabolized via hydroxylation by cytochrome P450 enzymes such as CYP1A1 and CYP3A4 and via conjugation by estrogen sulfotransferases (sulfation) and UDP-glucuronyltransferases (glucuronidation) .

Transport and Distribution

Estrone 3-Valerate, like other estrogens, is transported and distributed within cells and tissues. A study showed that the migration capacity of Estrone 3-Valerate was far stronger than estrone in soil .

Subcellular Localization

Regarding the subcellular localization of Estrone 3-Valerate, experimental data show that, in addition to the nuclear estrogen receptors, there is a predominant localization of estrogen receptors in proximity to the plasma membrane, including that of neurites and of the soma, dendritic spines and axon terminals .

属性

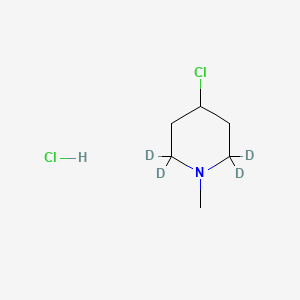

IUPAC Name |

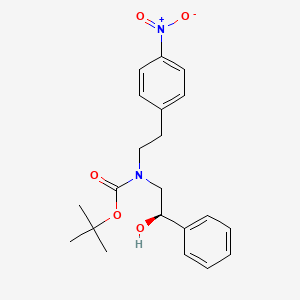

[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O3/c1-3-4-5-22(25)26-16-7-9-17-15(14-16)6-8-19-18(17)12-13-23(2)20(19)10-11-21(23)24/h7,9,14,18-20H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLHSYGNONSVOX-UGTOYMOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747734 | |

| Record name | 17-Oxoestra-1,3,5(10)-trien-3-yl pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128788-26-1 | |

| Record name | 17-Oxoestra-1,3,5(10)-trien-3-yl pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea-d5](/img/structure/B588899.png)